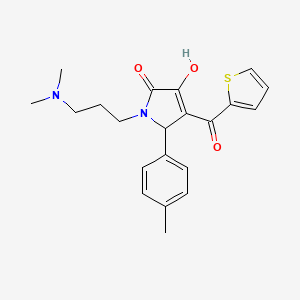
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one" is part of a family of pyrrolone derivatives that have been extensively studied for their diverse chemical properties and potential applications in various fields. These compounds are of interest due to their structural diversity and potential biological activities.
Synthesis Analysis
The synthesis of structurally diverse libraries of compounds related to the one often involves starting materials like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This ketonic Mannich base can undergo various alkylation and ring closure reactions, leading to a wide range of derivatives including dithiocarbamates, thioethers, and pyridines, among others (Roman, 2013).
Molecular Structure Analysis
The molecular structure of related compounds shows basic heterocyclic imino structures with planar backbones, indicating the potential for diverse electronic and physical properties. The dihedral angles between the five-membered heterocyclic and benzene rings in these compounds suggest a significant structural versatility, which can be exploited for various applications (Su et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be significantly varied by substituting different functional groups. For instance, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlight the potential for creating novel antioxidants, demonstrating the broad chemical versatility of pyrrolone derivatives (Wijtmans et al., 2004).
Physical Properties Analysis
The polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the compound of interest, exhibit strong fluorescence and solubility in common organic solvents. This indicates that the physical properties of these derivatives, such as optical and electrochemical behavior, can be finely tuned for specific applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
Studies on the synthesis, structural characterization, and theoretical analysis of pyrrole derivatives emphasize their potential as corrosion inhibitors, showcasing the chemical properties that can be harnessed for protecting metal surfaces (Louroubi et al., 2019). This underlines the wide range of chemical properties that can be explored with pyrrolone derivatives.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. These synthetic methods could potentially be applied or adapted for the synthesis and functionalization of the target compound for specific research applications (G. Roman, 2013).
Fluorescent Dyes and Sensing Applications
- Derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which share structural similarities with the target compound, have been synthesized and exhibit pronounced green fluorescence due to an intramolecular proton transfer. Such fluorescent properties could be relevant for developing new sensors or imaging agents in research (Sandra Rihn et al., 2012).
Electropolymerization for Conductive Polymers
- A series of derivatized bis(pyrrol-2-yl) arylenes, including compounds with pyrrole and thiophene moieties, have been synthesized and polymerized electrochemically to form conducting polymers. Such polymers have low oxidation potentials and high stability in their conducting form, indicating potential applications in electronic and optoelectronic devices (G. Sotzing et al., 1996).
Heterocyclic Compound Synthesis
- Research on synthesizing and characterizing new 3-aminophenol isomers linked to pyridinium salts, which include similar functional groups as the target compound, suggests potential applications in developing new heterocyclic compounds with specific properties (Santiago Schiaffino-Ortega et al., 2014).
Antimicrobial Applications
- Novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds have been synthesized and exhibited promising in vitro antibacterial activity, suggesting potential antimicrobial research applications for similarly structured compounds (Abhishek Kumar et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-7-9-15(10-8-14)18-17(19(24)16-6-4-13-27-16)20(25)21(26)23(18)12-5-11-22(2)3/h4,6-10,13,18,25H,5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVCQGHXASITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



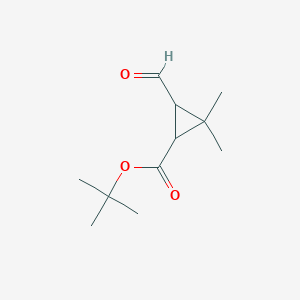
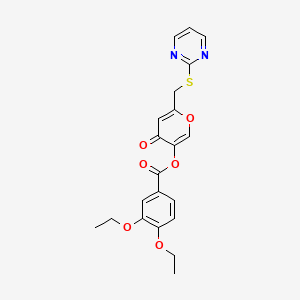

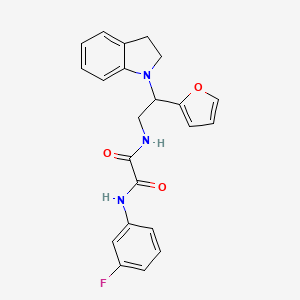

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
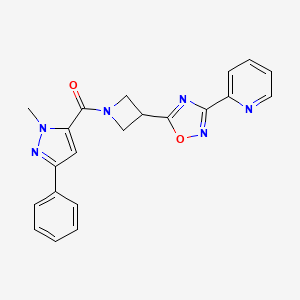
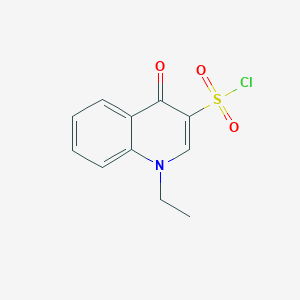

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)